An In-depth Technical Guide to DL-Norleucine Amide Hydrochloride (CAS 4748-00-9)
An In-depth Technical Guide to DL-Norleucine Amide Hydrochloride (CAS 4748-00-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Norleucine amide, specifically its hydrochloride salt (CAS 4748-00-9), is a synthetic, non-proteinogenic amino acid derivative that serves as a critical building block in modern biochemical and pharmaceutical research. As an isomer of leucine amide, its unique straight-chain, six-carbon structure allows it to function as a probe for studying protein structure and as a substitute for natural amino acids like methionine in peptide design. This guide provides a comprehensive analysis of its physicochemical properties, applications in peptide synthesis and drug discovery, detailed safety and handling protocols based on Safety Data Sheet (SDS) standards, and a practical experimental workflow for its incorporation into novel peptides.
Introduction: The Role of a Non-Canonical Amino Acid
In the landscape of drug development and protein engineering, the use of unnatural or non-canonical amino acids has become indispensable. These molecules offer a way to modify peptides and proteins, enhancing their stability, altering their conformation, or introducing novel functionalities. DL-Norleucine amide hydrochloride is one such molecule. It is the amide derivative of norleucine, a straight-chain isomer of leucine.[1]
Unlike proteinogenic amino acids, norleucine is not incorporated into proteins during ribosomal translation.[2] However, its structural similarity to other amino acids, particularly its near-isosteric relationship with methionine (lacking the sulfur atom), makes it a valuable tool.[1] The terminal amide group enhances its stability and modifies its solubility profile, while the hydrochloride salt form typically improves water solubility compared to the free base, simplifying its handling in aqueous solutions for laboratory research.[2] This guide focuses on the racemic (DL) form, which provides a versatile starting point for various stereochemical studies and synthetic applications.[2]
Physicochemical Properties
The fundamental characteristics of DL-Norleucine amide hydrochloride are crucial for its effective use in experimental design. These properties dictate its solubility, reactivity, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 4748-00-9 | [2] |
| Synonyms | DL-Nle-NH2·HCl; DL-2-Aminohexanoic acid amide hydrochloride | [3][4] |
| Molecular Formula | C₆H₁₄N₂O · HCl | [3] |
| Molecular Weight | 166.65 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 256 - 259 °C | [3] |
| Solubility | Soluble in water. | [2][5] |
| Storage Temperature | 0 - 8 °C, in a dry, well-ventilated place. | [3][6] |
Applications in Research and Drug Development
The utility of DL-Norleucine amide hydrochloride spans fundamental biochemistry to applied pharmaceutical science.
-
Peptide Synthesis: Its primary application is as a building block in the synthesis of novel peptides.[2][3] The amide group at the C-terminus is a common feature in many biologically active peptides. Incorporating norleucine can enhance metabolic stability by making peptides less susceptible to enzymatic degradation.
-
Probing Protein Structure and Function: Norleucine is frequently used to replace methionine to study the role of the sulfur atom in protein folding, stability, and function.[1] Research into Alzheimer's disease, for instance, has shown that substituting methionine with norleucine in amyloid-β peptides can negate their neurotoxic effects, highlighting its potential in designing therapeutic agents for neurodegenerative diseases.[1][7]
-
Drug Formulation and Design: As a component of peptidomimetics or other small molecules, DL-Norleucine amide can contribute to creating more stable and effective medications.[3] The development of prodrugs using amino acid moieties is a well-established strategy to improve properties like bioavailability and reduce toxicity.[8]
Synthesis Overview
The synthesis of amino acid amides from their parent amino acids is a fundamental transformation in medicinal chemistry.[9] Traditional methods often require a multi-step process involving the protection of the N-terminus (e.g., with Boc or Fmoc groups), activation of the C-terminal carboxylic acid, reaction with an amine source, and subsequent deprotection.[10]
More direct, modern methods aim to avoid these protecting group steps, thereby improving atom economy and reducing waste. One such approach involves the use of borate reagents like B(OCH₂CF₃)₃, which can coordinate to both the amine and carboxylic acid of the unprotected amino acid, facilitating direct amidation.[10]
Caption: General workflow for the synthesis of an amino acid amide.
Comprehensive Safety Data Sheet (SDS) Analysis
While DL-Norleucine amide hydrochloride is not classified as a hazardous substance under most regulations, adherence to good laboratory practice is essential.[5][6] The following analysis explains the rationale behind standard SDS recommendations.
Hazard Identification and First Aid
-
Primary Hazards: The main physical hazard is the potential for dust formation, which can be an irritant if inhaled.[11] It is not considered to have significant acute toxicity.[5]
-
Incompatibility: Avoid strong oxidizing agents, as they can react with the amine functionality.[5][6]
-
First-Aid Rationale:
-
Inhalation: Move to fresh air. This is a universal precaution for any inhaled powder to clear the respiratory tract.[11]
-
Skin Contact: Wash with soap and plenty of water. This removes any residual chemical that could cause minor irritation.[11]
-
Eye Contact: Rinse with pure water for at least 15 minutes. This ensures that any particulate matter is thoroughly flushed from the eye to prevent mechanical abrasion or irritation.[11]
-
Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting, as this can cause secondary complications.[11]
-
Handling, Storage, and Personal Protection
The key to safely handling this compound is preventing exposure through inhalation, ingestion, or direct contact.
-
Engineered Controls: Handle in a well-ventilated place, such as a chemical fume hood, especially when weighing or transferring the powder. This is the most effective way to prevent dust inhalation.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields. This is critical to prevent accidental splashes or dust from entering the eyes.[11]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if contaminated or damaged.[5]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11]
-
-
Storage Causality:
-
"Keep container tightly closed": Prevents absorption of moisture from the air, which could degrade the compound.[6]
-
"Store in a dry, cool, and well-ventilated place": Low temperatures (0-8 °C is often recommended) slow down potential degradation over long-term storage, while a dry environment prevents clumping and hydrolysis.[3][6]
-
"Store apart from incompatible materials": Segregating from strong oxidizing agents prevents accidental hazardous reactions.[6]
-
Caption: A step-by-step workflow for the safe laboratory handling of the compound.
Disposal Considerations
All chemical waste must be handled in accordance with local, state, and federal regulations.[5] Do not empty into drains.[6] Collect waste material in suitable, closed containers for disposal by a licensed professional.[11]
Experimental Protocol: Incorporation into a Peptide
This protocol provides a representative workflow for incorporating DL-Norleucine amide into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.
Objective: To synthesize a simple dipeptide, Ac-Ala-Nle-NH₂.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
DL-Norleucine hydrochloride (Note: The free base is required for coupling. Neutralize the HCl salt with a non-nucleophilic base like DIEA just before use).
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Capping agent: Acetic anhydride
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Nle):
-
Activation: In a separate vial, dissolve Fmoc-DL-Norleucine (2 eq.), HBTU (1.95 eq.), and DIEA (3 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the swollen resin. Agitate for 2 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly as in step 2.
-
-
Second Amino Acid Coupling (Fmoc-Ala):
-
Repeat the activation and coupling procedure from step 2 using Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure from step 3 to free the N-terminal amine of Alanine.
-
-
N-Terminal Acetylation (Capping):
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin. Agitate for 30 minutes.
-
Wash the resin as in step 2.
-
-
Cleavage and Purification:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase HPLC and confirm its identity with mass spectrometry.
-
Conclusion
DL-Norleucine amide hydrochloride is a versatile and valuable reagent for scientific professionals engaged in peptide chemistry and drug discovery. Its unique structure as a non-canonical amino acid derivative allows for the systematic modification of peptides to enhance stability and probe biological function. While it does not present significant acute hazards, a thorough understanding of its properties and adherence to rigorous safety protocols are paramount for its effective and safe utilization in the laboratory. As research continues to push the boundaries of protein engineering and therapeutic peptide design, the role of specialized building blocks like DL-Norleucine amide will undoubtedly expand.
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